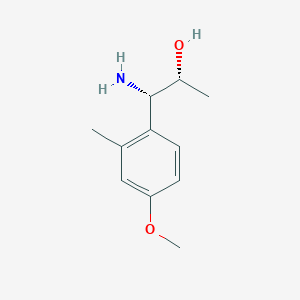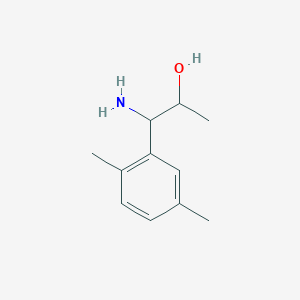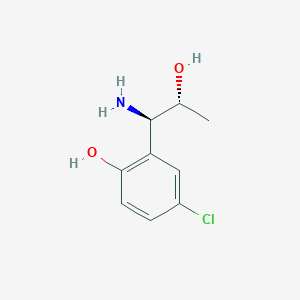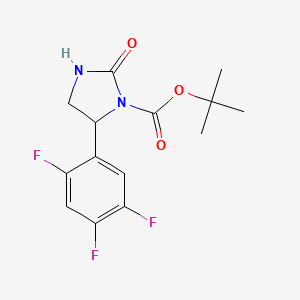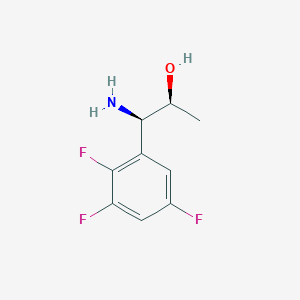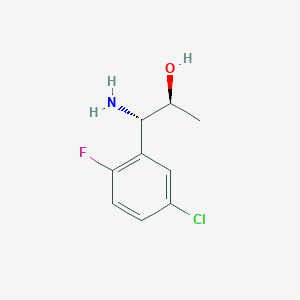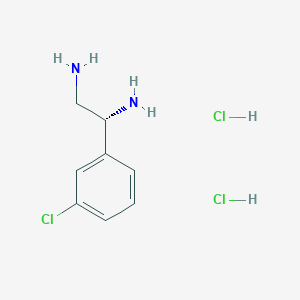
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 3-chlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar structural features but different applications.
(1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol: A compound with a similar ethane backbone but different functional groups.
Uniqueness
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13Cl3N2 |
|---|---|
Molecular Weight |
243.6 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |
InChI Key |
LKSFYDGZYJOYMY-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B15236225.png)

![3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL](/img/structure/B15236235.png)

![(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B15236241.png)

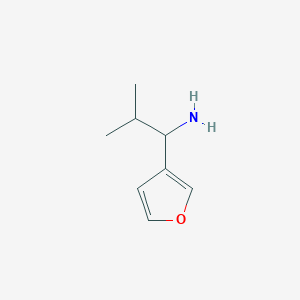
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B15236252.png)
